molecular formula C7H4FN3O2 B1442129 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-42-6

6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1442129
M. Wt: 181.12 g/mol
InChI Key: BKCMCRGRSRVROX-UHFFFAOYSA-N
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Description

6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4FN3O2 . It has a molecular weight of 181.13 . The compound is a brown solid at room temperature .


Molecular Structure Analysis

The InChI code for 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is 1S/C7H4FN3O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a brown solid at room temperature . The compound should be stored at a temperature between 0-5°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis of Derivatives

    The compound 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine serves as a versatile building block in the synthesis of various derivatives. It allows for the simple nucleophilic displacement of the substituent, leading to the formation of 4-substituted 7-azaindole derivatives (Figueroa‐Pérez et al., 2006).

  • Radiopharmaceutical Applications

    The compound is used in the synthesis of [18 F]MK-6240, a PET radiotracer for imaging neurofibrillary tangles (NFTs) in vivo. This synthesis approach is notable for its simplicity and efficiency, which is crucial for clinical research applications (Hopewell et al., 2019); (Collier et al., 2017).

  • Development of New Radioligands

    This chemical is essential in the development of new radioligands, such as 6-[18F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine, for studying central nicotinic acetylcholine receptors. These studies are significant for understanding neurological conditions (Koren et al., 2000).

Applications in Medicinal Chemistry

  • Synthesis of Fluorinated Compounds

    The compound is involved in the synthesis of new fluorinated 3,6-dihydropyridines, which are crucial for developing medicinally relevant compounds (Pikun et al., 2020).

  • Development of Chemosensors

    Derivatives of 1H-pyrrolo[2,3-b]pyridines, like those synthesized from 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, are used to develop fluorescent chemosensors for Fe3+/Fe2+ sensitivity, which has applications in biological and chemical sensing (Maity et al., 2018).

  • Pyrrolo-fused Heteroaromatic Compounds

    The compound is used in palladium-catalyzed reductive N-heterocyclization to prepare pyrrolo-fused heteroaromatic molecules, which have potential applications in pharmaceuticals (Gorugantula et al., 2010).

  • Kinase Inhibitor Studies

    It plays a role in docking and quantitative structure–activity relationship studies for kinase inhibitors, which are crucial in cancer research and therapy (Caballero et al., 2011).

Future Directions

The future directions for research on 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine and related compounds could involve further exploration of their inhibitory activity against FGFR1, 2, and 3 . This could potentially lead to the development of new therapeutic strategies for various types of tumors .

properties

IUPAC Name

6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-6-2-1-4-5(11(12)13)3-9-7(4)10-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCMCRGRSRVROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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